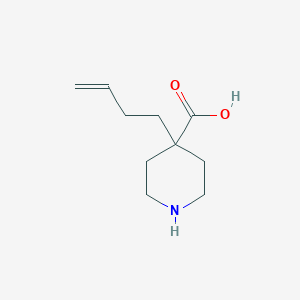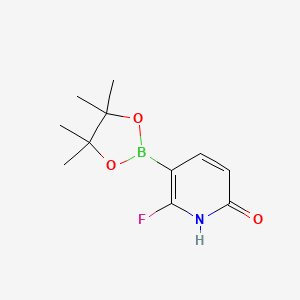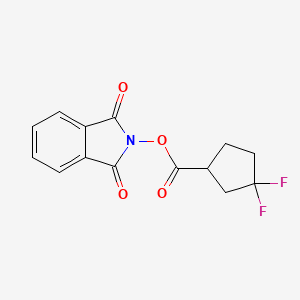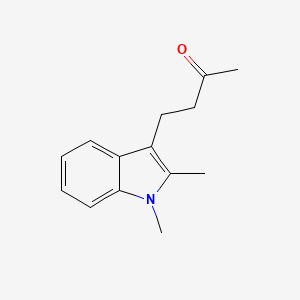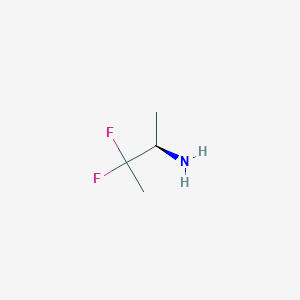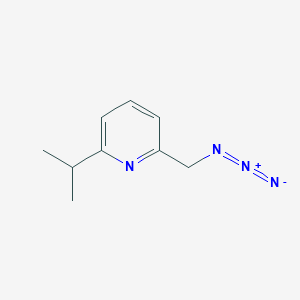
2-(1-Isopropylcyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(propan-2-yl)cyclopropyl]acetic acid is an organic compound characterized by a cyclopropyl ring substituted with an isopropyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)cyclopropyl]acetic acid can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor, followed by functional group transformations to introduce the acetic acid moiety. For example, the cyclopropanation of an isopropyl-substituted alkene using a reagent such as diiodomethane and a zinc-copper couple can yield the cyclopropyl intermediate. Subsequent oxidation and carboxylation steps can then introduce the acetic acid functionality.
Industrial Production Methods
In an industrial setting, the production of 2-[1-(propan-2-yl)cyclopropyl]acetic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclopropanation and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(propan-2-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopropyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
2-[1-(propan-2-yl)cyclopropyl]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be investigated for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of agrochemicals or other industrial products.
Mecanismo De Acción
The mechanism of action of 2-[1-(propan-2-yl)cyclopropyl]acetic acid depends on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes or receptors, modulating their function. The cyclopropyl ring and acetic acid moiety can influence the compound’s binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-cyclopropylacetic acid: Lacks the isopropyl substitution, which may affect its reactivity and biological activity.
2-(1-methylcyclopropyl)acetic acid: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
2-(1-ethylcyclopropyl)acetic acid: Contains an ethyl group, which can influence its chemical behavior and applications.
Uniqueness
2-[1-(propan-2-yl)cyclopropyl]acetic acid is unique due to the presence of the isopropyl group on the cyclopropyl ring, which can impact its reactivity, stability, and potential applications. This structural feature distinguishes it from other cyclopropylacetic acid derivatives and may confer specific advantages in certain chemical or biological contexts.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-(1-propan-2-ylcyclopropyl)acetic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)8(3-4-8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
SSMXADAQJINLCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



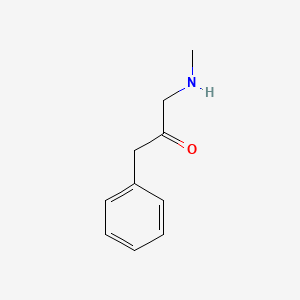
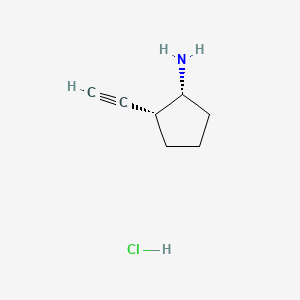
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
